molecular formula C27H36ClN5O7S B10837437 (S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate

(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate

Cat. No.: B10837437
M. Wt: 610.1 g/mol
InChI Key: VCONVNPAMVXEOA-ZOPSOCCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MLN0415 is a novel, small molecule inhibitor of nuclear factor kappa-B kinase subunit beta (IKK2). It was discovered by scientists at Millennium Pharmaceuticals. This compound has shown promise in preclinical studies by decreasing nuclear factor kappa-B activation and down-regulating the expression of various inflammatory proteins. These properties make MLN0415 a potential candidate for treating inflammatory disorders .

Chemical Reactions Analysis

MLN0415, as a small molecule inhibitor, primarily undergoes reactions typical of organic compounds. These include:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Where one functional group is replaced by another. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

MLN0415 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of nuclear factor kappa-B kinase subunit beta and its downstream effects.

    Biology: Employed in research to understand the role of nuclear factor kappa-B in cellular processes and inflammation.

    Medicine: Investigated for its potential to treat inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.

    Industry: Potentially used in the development of new anti-inflammatory drugs and therapies.

Mechanism of Action

MLN0415 exerts its effects by selectively inhibiting nuclear factor kappa-B kinase subunit beta. This inhibition prevents the activation of nuclear factor kappa-B, a transcription factor that regulates the expression of various inflammatory proteins. By down-regulating these proteins, MLN0415 can potentially reduce inflammation and slow disease progression. The molecular targets and pathways involved include the nuclear factor kappa-B signaling pathway and its associated inflammatory mediators .

Comparison with Similar Compounds

MLN0415 is unique due to its high selectivity for nuclear factor kappa-B kinase subunit beta. Similar compounds include other nuclear factor kappa-B inhibitors, such as:

Properties

MLN0415 is an oral, highly selective, small molecule inhibitor of IKK2, which targets a major inflammatory pathway. MLN0415 was shown to decrease NF-kB activation and down-regulate the expression of a number of inflammatory proteins. Because inflammatory proteins play a critical role in inflammation and drive the inflammatory response to disease, controlling these proteins may prevent or slow disease progression.

Molecular Formula

C27H36ClN5O7S

Molecular Weight

610.1 g/mol

IUPAC Name

(3S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]-6,6-dimethylmorpholine-3-carboxamide;methanesulfonic acid

InChI

InChI=1S/C26H32ClN5O4.CH4O3S/c1-15-10-31(11-16(2)36-15)23(33)12-32-14-26(3,4)35-13-22(32)25(34)30-20-8-17(27)7-19-18-5-6-28-9-21(18)29-24(19)20;1-5(2,3)4/h5-9,15-16,22,29H,10-14H2,1-4H3,(H,30,34);1H3,(H,2,3,4)/t15-,16+,22-;/m0./s1

InChI Key

VCONVNPAMVXEOA-ZOPSOCCDSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2CC(OC[C@H]2C(=O)NC3=CC(=CC4=C3NC5=C4C=CN=C5)Cl)(C)C.CS(=O)(=O)O

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2CC(OCC2C(=O)NC3=CC(=CC4=C3NC5=C4C=CN=C5)Cl)(C)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.